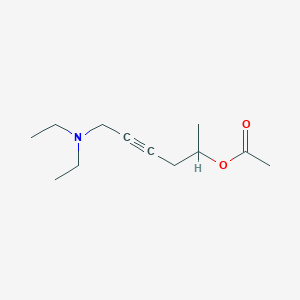![molecular formula C19H18N4O2 B5280815 1,2-DICYANO-5-HYDROXY-7-OXO-3-PHENYL-4-PROPYL-6-AZABICYCLO[3.2.1]OCT-2-YL CYANIDE](/img/structure/B5280815.png)
1,2-DICYANO-5-HYDROXY-7-OXO-3-PHENYL-4-PROPYL-6-AZABICYCLO[3.2.1]OCT-2-YL CYANIDE
Overview
Description
1,2-DICYANO-5-HYDROXY-7-OXO-3-PHENYL-4-PROPYL-6-AZABICYCLO[321]OCT-2-YL CYANIDE is a complex organic compound with a unique bicyclic structure
Preparation Methods
The synthesis of 1,2-DICYANO-5-HYDROXY-7-OXO-3-PHENYL-4-PROPYL-6-AZABICYCLO[3.2.1]OCT-2-YL CYANIDE typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of diethyl 3,4-dicyano-5-hydroxy-2-oxo-7-phenyl-1,2,4a,7-tetrahydroquinoline-6,8-dicarboxylate with piperidine . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1,2-DICYANO-5-HYDROXY-7-OXO-3-PHENYL-4-PROPYL-6-AZABICYCLO[3.2.1]OCT-2-YL CYANIDE undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The cyano groups can be reduced to primary amines under suitable conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and hydroxy positions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1,2-DICYANO-5-HYDROXY-7-OXO-3-PHENYL-4-PROPYL-6-AZABICYCLO[3.2.1]OCT-2-YL CYANIDE has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism by which 1,2-DICYANO-5-HYDROXY-7-OXO-3-PHENYL-4-PROPYL-6-AZABICYCLO[3.2.1]OCT-2-YL CYANIDE exerts its effects involves interactions with molecular targets such as enzymes and receptors. The cyano groups can participate in hydrogen bonding and other interactions, while the hydroxy and oxo groups can form covalent bonds with target molecules. These interactions can modulate biological pathways and lead to various physiological effects.
Comparison with Similar Compounds
Similar compounds to 1,2-DICYANO-5-HYDROXY-7-OXO-3-PHENYL-4-PROPYL-6-AZABICYCLO[3.2.1]OCT-2-YL CYANIDE include other bicyclic compounds with cyano, hydroxy, and oxo groups. Examples include imidazole derivatives and other azabicyclic compounds . The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse chemical reactivity and applications.
Properties
IUPAC Name |
5-hydroxy-7-oxo-3-phenyl-4-propyl-6-azabicyclo[3.2.1]octane-1,2,2-tricarbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2/c1-2-6-14-15(13-7-4-3-5-8-13)18(11-21,12-22)17(10-20)9-19(14,25)23-16(17)24/h3-5,7-8,14-15,25H,2,6,9H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOGGNUSPRWNNDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1C(C(C2(CC1(NC2=O)O)C#N)(C#N)C#N)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 3-{[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]amino}-2-thiophenecarboxylate](/img/structure/B5280733.png)


![3-[methyl(5-{[4-(pyridin-3-yloxy)piperidin-1-yl]carbonyl}pyridin-2-yl)amino]propan-1-ol](/img/structure/B5280744.png)
![N-[(2-FLUOROPHENYL)METHYL]-13-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE](/img/structure/B5280746.png)
![1-(4-fluorobenzyl)-N-[3-(1H-imidazol-1-yl)propyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5280751.png)
![4-{[3-(methoxycarbonyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl]amino}-4-oxo-2-butenoic acid](/img/structure/B5280757.png)
![(2Z)-2-[(3-bromo-4,5-dimethoxyphenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B5280762.png)
![2-[(5,6-Diphenyl-1,2,4-triazin-3-yl)sulfanyl]-1-(3-nitrophenyl)ethanone](/img/structure/B5280768.png)
![N-methyl-1-(2-methyl-1,3-oxazol-4-yl)-N-[4-(1H-pyrazol-1-yl)benzyl]methanamine](/img/structure/B5280773.png)
![2-methyl-5-(2-{4-[4-(2-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}-2-oxoethyl)pyrimidin-4(3H)-one](/img/structure/B5280780.png)
![N-(3-chloro-4-fluorophenyl)-4-{6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}-1-piperazinecarboxamide](/img/structure/B5280782.png)
![2-amino-4-(2,3-dimethoxyphenyl)-5-hydroxy-10-methyl-8-oxo-4H-pyrano[2,3-h]chromene-3-carbonitrile](/img/structure/B5280786.png)
![1-(4,7-dimethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazin-3-yl)ethanone](/img/structure/B5280794.png)
